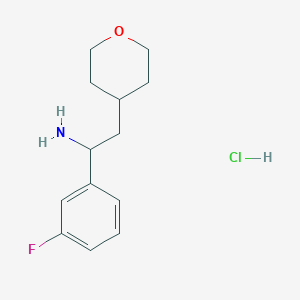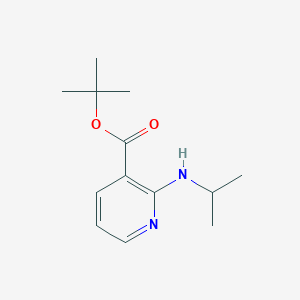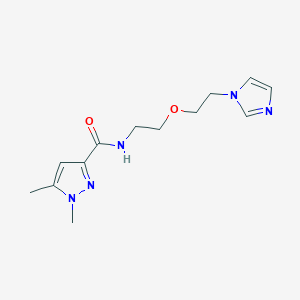
1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a fluorophenyl group, a tetrahydropyran ring, and an ethanamine group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring, a type of oxygen-containing heterocycle, and the 3-fluorophenyl group, which is a type of aromatic ring substituted with a fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group (-NH2) in the ethanamine part could potentially participate in reactions with acids, while the aromatic ring in the 3-fluorophenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the aromatic ring could impact its solubility, while the fluorine atom could affect its reactivity .Applications De Recherche Scientifique
Heterocyclic Scaffold Synthesis
The compound is related to the synthesis of valuable heterocyclic compounds. Researchers have focused on synthesizing these molecules using various organocatalysts. The development of new strategies for three-component condensation for constructing tetrahydrobenzo[b]pyrans is particularly interesting to organic chemists and pharmacologists due to their importance in naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. This synthesis process often utilizes green solvents and less toxic reagents, aligning with principles of green chemistry (Kiyani, 2018).
Pharmaceutical Intermediates Synthesis
The compound plays a role in the manufacture of pharmaceutical intermediates such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis process of these intermediates, involving cross-coupling reactions and diazotization, indicates the significance of such compounds in drug development and manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
p38α MAP Kinase Inhibitors Design
Compounds with a similar structure have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these inhibitors are crucial in developing treatments for inflammation-related diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Fluoropolymer and Organic Synthesis
The compound is also related to the field of fluoropolymer synthesis, where it may have applications due to its structural components. Fluoropolymers like polytetrafluoroethylene (PTFE) are known for their high molecular weight, thermal, chemical, and biological stability, and are used in various industries, including electronics, aerospace, and medical devices (Henry et al., 2018). Additionally, the study of cytochrome P450 isoforms in human liver microsomes might hint at the compound's potential role in drug metabolism and interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Importance in Chemical Research
The compound's relation to pyrans, a class of biologically active compounds, highlights its significance in chemical research. Pyrans and their derivatives play an essential role in biochemistry and have diverse applications, indicating the broad interest in the chemistry of such compounds (Asif & Imran, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-(oxan-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-3-1-2-11(9-12)13(15)8-10-4-6-16-7-5-10;/h1-3,9-10,13H,4-8,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPNQURDDBKCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C2=CC(=CC=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2468321.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2468325.png)
![2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2468326.png)
![3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide](/img/structure/B2468327.png)
![2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2468328.png)
![1-(Furan-3-yl)-2-({thieno[3,2-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2468329.png)
![2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2468331.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2468334.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2468337.png)



